N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe final step involves the coupling of the aniline derivative to the thiazole ring under controlled conditions, such as specific temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction is often mediated by the thiazole ring and the sulfonyl group, which play crucial roles in binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Thiosulfate .
- 2-Fluorodeschloroketamine .
Uniqueness
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H34N4O3S2 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H34N4O3S2/c1-22-7-6-12-30(20-22)36(32,33)25-11-5-8-23(19-25)26-21-35-27(28-24-9-3-2-4-10-24)31(26)14-13-29-15-17-34-18-16-29/h2-5,8-11,19,21-22H,6-7,12-18,20H2,1H3 |
InChI Key |
KJFZEPIKEFMRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5 |
Origin of Product |
United States |
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